Differentiation in Predicted Lipophilicity and Permeability vs. 3-Methylbenzamide Analog
The target compound's 2-bromo substitution significantly increases lipophilicity compared to the 3-methyl and propionamide analogs, which is predicted to enhance passive membrane permeability and potentially blood-brain barrier (BBB) penetration. Computational predictions using consensus LogP and topological polar surface area (TPSA) models yield a marked differentiation in key ADME parameters. For an N-(thiazol-2-yl)-benzamide ZAC antagonist intended for CNS target engagement, this difference is critical for in vivo applicability [1].
| Evidence Dimension | Predicted Lipophilicity (Consensus LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Consensus LogP: ~4.5; TPSA: 64.7 Ų |
| Comparator Or Baseline | N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide (CAS 477547-43-6): Consensus LogP: ~4.0; TPSA: 64.7 Ų. N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide (CAS 477547-39-0): Consensus LogP: ~2.8; TPSA: 64.7 Ų. |
| Quantified Difference | ΔLogP = +0.5 vs. methyl analog; +1.7 vs. propionamide analog, with identical TPSA |
| Conditions | In silico prediction using SwissADME / XLOGP3 consensus model |
Why This Matters
Higher lipophilicity (LogP) at identical TPSA suggests superior passive permeability, a critical factor for ZAC antagonists targeting CNS, and highlights the need to procure the correct brominated compound rather than a less lipophilic substitute.
- [1] Madjroh N, Mellou E, Davies PA, Söderhielm PC, Jensen AA. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochem Pharmacol. 2021 Nov;193:114782. View Source
